Compound Description: This compound is a novel bis-amide synthesized from a ring-opening reaction of 2-(3-nitrophenyl)-4H-benzoxazin-4-one with 4-methylaniline. [] The reaction time is short (1.0 min). The compound was characterized using various spectroscopic techniques like FT-IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction (XRD). [] In its crystal structure, the molecules are interconnected via N–H···O and C–H···O hydrogen bonds. []
Compound Description: This compound is an intermediate in the synthesis of pemetrexed disodium. [] Its preparation involves multiple steps, starting from monomethyl malonate chloride and ammonium chloride to ultimately yield 2-amino-4-carbonyl-7-(3,4-dimethoxybenzyl)-5-vinyl-6,7-dihydro-3H-pyrrolo-[2,3-d]pyrimidine. []
Compound Description: This series of compounds is synthesized by reacting corresponding N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides with N-chloramides. [] The reaction occurs in a 1:2 ratio of reagents in propan-2-one solution with triethylamine. [] These benzamides can undergo hydrohalogenation and thiocyanation, influenced by steric factors. [] Additionally, they possess potential Insulysin inhibitor, CTGF expression inhibitor, Glutamyl endopeptidase II inhibitor, and Transcription factor STAT3 inhibitor activities. []
Compound Description: This compound is an intermediate in the synthesis of (3-trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide, also known as AN-024. []
Compound Description: This compound is one of eighteen new arylidenehydrazide derivatives synthesized from 3-amino-thiophene-2-carboxylic acid methyl ester. [] This specific compound showed the highest selectivity and activity against human colon cancer cells while being less toxic to human umbilical vein endothelial cells. [] In silico studies indicated it has promising inhibitory effects on transforming growth factor beta-2 (TGFβ2) and vascular endothelial growth factor receptor 2 (VEGFR2). []
Compound Description: YM-09151-2 is a potent neuroleptic agent labelled with carbon-14 and deuterium for investigating its metabolism and pharmacokinetics. [] The synthesis utilizes 4-amino-2-hydroxy-[carboxyl-14C] benzoic acid as a starting point. []
Compound Description: This compound is a potent inhibitor of PDGF receptor tyrosine kinases. [, ] It has potential in the treatment of angiotensin II-induced diseases, such as hypertension. [, ]
Compound Description: 873140 is a potent, noncompetitive, allosteric antagonist of the CCR5 receptor with potent antiviral effects against HIV-1. [] It exhibits unique pharmacological properties compared to other CCR5 antagonists, like its inability to block 125I-RANTES binding while still inhibiting CCL5-mediated calcium response. []
Compound Description: This compound is a radiotracer developed for imaging the lysophosphatidic acid receptor type 1 (LPA1) in the lung using positron emission tomography (PET). [] It demonstrates specific binding to LPA1 in rhesus monkeys and possesses a favorable dosimetry profile. []
Benzamide Derivatives for Inhibiting ABL1, ABL2, and BCR-ABL1 activity
Compound Description: This research focuses on a series of benzamide derivatives designed to inhibit the activity of ABL1, ABL2, and BCR-ABL1 tyrosine kinases. [] These enzymes are implicated in various cancers, particularly leukemia. [] The benzamide core structure allows for various substitutions, leading to a wide range of potential inhibitors with varying potency and selectivity. []
Compound Description: RB 101 is a complete inhibitor of the enkephalin-catabolizing enzymes. [] Systemic administration of RB 101 induces naloxone-reversible antinociceptive responses in rats and mice. [] When co-administered with selective cholecystokinin B (CCKB) receptor antagonists like L-365,260, PD-134,308, or RB 211, the antinociceptive effects of RB 101 are significantly potentiated. [] This suggests an opposing physiological role between endogenous CCK, acting on CCKB receptors, and opioid peptides in pain control. []
Compound Description: RC-3095 is a selective antagonist for the gastrin-releasing peptide (GRP) receptor. [] Intracerebroventricular administration of RC-3095 effectively antagonizes scratching behavior induced by GRP in rats. [] This indicates a role for central GRP receptors in eliciting scratching behavior. []
Compound Description: PPA5 is a phenylpyrimidine derivative that significantly inhibits cell viability and arrests cells at the G2/M phase of the cell cycle. [] While it exhibits potential as a radiosensitizer, further studies are necessary to confirm its efficacy and safety in combination with radiation therapy. []
[carbonyl-14C]Mosapride Citrate
Compound Description: [carbonyl-14C]Mosapride citrate ((±)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholi nyl]methyl] benzamide citrate) is a radiolabeled version of the novel gastric prokinetic drug mosapride citrate. [, ] Studies utilizing this compound in rats, dogs, and monkeys have elucidated its absorption, distribution, excretion, and metabolism. [, ]
Nonaqueous capillary electrophoretic analysis of Imatinib mesylate and related substances.
Compound Description: This study focuses on developing a nonaqueous capillary electrophoretic method for separating imatinib mesylate and its related substances. [] The method allows for the identification and quantification of impurities in synthesized samples of imatinib mesylate, ensuring drug quality. []
Compound Description: This compound is a salicylamide derivative structurally related to medroxalol, possessing alpha- and beta-adrenergic antagonist and antihypertension activities. [] Notably, this compound exhibited enhanced beta-adrenergic blocking activity compared to medroxalol, indicating the influence of structural modifications on pharmacological properties. []
Compound Description: This azepane derivative is a potent and plasma-stable protein kinase B (PKB-alpha) inhibitor. [] Designed based on the (-)-balanol lead structure, its activity and stability demonstrate the effectiveness of structure-based optimization in drug development. []
Compound Description: NS398 is a cyclooxygenase-2 (COX-2) specific inhibitor that can partially reverse the inhibition of interleukin-2 secretion caused by anandamide and arachidonic acid. [] This suggests that the immune-modulating effects of anandamide may involve a COX-2 metabolite and subsequent activation of peroxisome proliferator-activated receptor γ (PPARγ). []
Compound Description: This compound is a herbicide combining a thien-3-yl-sulfonilaminocarbonyltriazolinona and a 4-HPPD inhibitor. [, ] It shows potent herbicidal activity and is often formulated with safeners to improve crop compatibility. [, ]
Compound Description: This compound is an N-methyl derivative of 1-(2-aminophenyl)-6-azauracil-5-carboxylic acid. [] It readily undergoes cyclocondensation to form 3-oxo-4-methyl-3,4-dihydro-1,2,4-triazino[2,3-a]benzimidazol-2-carboxylic acid. []
Adamantyl and cyclohexyl derivatives of para-substituted N-aryl 3-hydroxy-2-methylpyridin-4-ones
Compound Description: This research focuses on synthesizing a series of lipophilic adamantyl and cyclohexyl derivatives of para-substituted N-aryl 3-hydroxy-2-methylpyridin-4-ones. [] The introduction of bulky adamantyl and cyclohexyl groups via Williamson ether synthesis aims to modulate the lipophilicity of these compounds, potentially influencing their pharmacological properties. []
Compound Description: This compound, also known as Meclozine, undergoes extensive biotransformation in the human body, leading to the formation of various metabolites. [, ] These metabolites have been isolated from human urine and feces, and their structures elucidated using spectral data and comparison with synthetic reference compounds. [, ]
Compound Description: This compound, originally misidentified as 2-chloro-5-methyl-1,4-phenylenediamine, is a novel chemical entity. [] Its structure was confirmed through 1H, 13C NMR, MS, microanalysis, and X-ray diffraction analysis. [] This unexpected formation occurred during the reduction of N-(5-chloro-2-methyl-4,6-dinitrophenyl)acetamide with iron, highlighting the potential for unintended reactions in chemical synthesis. []
Non-acicular alpha crystal form imatinib mesylate
Compound Description: This research describes a novel method for preparing non-acicular alpha crystal form imatinib mesylate, a tyrosine kinase inhibitor used in cancer treatment. [] The method involves specific steps for reduction, acylation, and crystallization, resulting in a distinct crystal form with potential advantages in manufacturing and formulation. []
2-Methyl-2-vinyl-3-alkyloxiranes
Compound Description: This series of compounds, readily obtained from Sharpless-Katsuki asymmetric epoxidation of allylic alcohols, undergoes facile 1,2-alkyl migration with inversion of configuration. [] This rearrangement leads to the formation of 2-methyl-2-vinylalkanals, establishing an acyclic quaternary carbon in high yield and optical purity. []
2-Acylamino-4H-3,1-benzothiazin-4-ones and related thienothiazinones
Compound Description: This class of compounds represents structurally novel antagonists of adenosine receptors (ARs). [] Various derivatives within this class exhibit different binding affinities and selectivities for the four AR subtypes (A1, A2A, A2B, and A3). [] The discovery of these benzothiazinone-based antagonists opens new avenues for developing therapeutic agents targeting ARs, which are implicated in various physiological and pathological processes. []
Compound Description: 3MPNP is a chalcone derivative whose nonlinear optical properties are influenced by the surrounding solvent environment. [] Theoretical studies employing the polarizable continuum model (PCM) demonstrate the impact of solvent dielectric constant on its hyper-Rayleigh scattering first hyperpolarizability and average second hyperpolarizability. [] This research provides valuable insights into the solvent-dependent behavior of chalcones, which are known for their diverse biological activities. []
Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists as Formyl-Peptide Receptor Agonists
Compound Description: This research demonstrates that several gastrin-releasing peptide/neuromedin B receptor (BB1/BB2) antagonists, originally designed for different targets, act as potent agonists of human formyl-peptide receptors (FPRs). [] These unexpected findings have implications for understanding the pharmacological effects of these compounds and for developing new therapeutic agents targeting FPRs, which are involved in immune responses and inflammation. []
Compound Description: This compound is a β-enolone derivative used to investigate π-bond cooperativity and anticooperativity effects in resonance-assisted hydrogen bonds (RAHBs). [] These effects, resulting from the interplay of σ-bonds and π-bonds, influence the strength and stability of hydrogen bonds in various molecular systems. [] The study highlights the importance of understanding these interactions for predicting and designing molecules with desired properties, including benzamide derivatives. []
Compound Description: This maleimide derivative has its structure determined through X-ray crystallography. [] The study reveals specific structural features, including the orientation of the methoxycarbonylamino group and the dihedral angles between the phenyl rings and the maleimide moiety. [] This structural information contributes to understanding the reactivity and potential applications of this class of compounds. []
Dihydroindenamide Compounds as Protein Kinase Inhibitors
Compound Description: This research describes a method for preparing a series of dihydroindenamide compounds with protein kinase inhibitory activity. [] These compounds specifically target Abl, c-Kit, and PDGFR kinases, which are implicated in various cancers. [] The development of these inhibitors offers potential therapeutic options for treating diseases associated with dysregulated kinase activity, such as leukemia and other cancers. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.